molecular formula C13H19BrO2 B8176672 4-Bromo-2-(heptyloxy)phenol

4-Bromo-2-(heptyloxy)phenol

Cat. No.: B8176672
M. Wt: 287.19 g/mol
InChI Key: KWMRTRDCQIIXSE-UHFFFAOYSA-N
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Description

4-Bromo-2-(heptyloxy)phenol is a brominated phenolic compound characterized by a heptyloxy chain (-O-(CH₂)₆CH₃) at the 2-position and a bromine atom at the 4-position of the phenol ring.

Properties

IUPAC Name

4-bromo-2-heptoxyphenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19BrO2/c1-2-3-4-5-6-9-16-13-10-11(14)7-8-12(13)15/h7-8,10,15H,2-6,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWMRTRDCQIIXSE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCOC1=C(C=CC(=C1)Br)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19BrO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-2-(heptyloxy)phenol typically involves the following steps:

    Bromination of Phenol: The initial step involves the bromination of phenol to produce 4-bromophenol. This reaction is usually carried out using bromine in the presence of a suitable solvent such as acetic acid.

    Etherification: The next step involves the etherification of 4-bromophenol with heptyl bromide in the presence of a base such as potassium carbonate. This reaction results in the formation of 4-Bromo-2-(heptyloxy)phenol.

Industrial Production Methods

Industrial production of 4-Bromo-2-(heptyloxy)phenol follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-2-(heptyloxy)phenol undergoes various chemical reactions, including:

    Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles such as amines or thiols.

    Oxidation: The hydroxyl group can be oxidized to form quinones.

    Reduction: The bromine atom can be reduced to form the corresponding phenol.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and primary amines. The reactions are typically carried out in polar solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

Major Products Formed

    Nucleophilic Substitution: Products include azido, thiocyano, and amino derivatives of the phenol.

    Oxidation: Products include quinones and other oxidized derivatives.

    Reduction: Products include dehalogenated phenols.

Scientific Research Applications

4-Bromo-2-(heptyloxy)phenol has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential use in drug development.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Bromo-2-(heptyloxy)phenol involves its interaction with various molecular targets. The bromine atom and the hydroxyl group play crucial roles in its reactivity. The compound can form hydrogen bonds and undergo electrophilic and nucleophilic reactions, affecting various biochemical pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares 4-Bromo-2-(heptyloxy)phenol with analogous bromophenols, focusing on substituent effects, physicochemical properties, and biological activities.

Substituent Effects and Physicochemical Properties

Compound Name Substituents Key Properties & Implications References
4-Bromo-2-(heptyloxy)phenol -Br (4-position), -O-heptyl (2) High lipophilicity (long alkyl chain); potential for hydrophobic interactions. Ether linkage enhances stability against hydrolysis. N/A
4-Bromo-2-(dimethoxymethyl)phenol -Br (4), -CH(OCH₃)₂ (2) Bulky dimethoxymethyl group increases steric hindrance; methoxy groups enhance electron density. Used in pharmaceutical intermediates.
4-Bromo-2-(2-hydroxyethyl)phenol -Br (4), -CH₂CH₂OH (2) Polar hydroxyethyl group improves water solubility; hydrogen-bonding capability. Intermediate for synthesis.
6-Bromo-2-(4-dimethylaminophenyl)-3-hydroxy-4H-chromen-4-one -Br (6), chromenone core Chromenone backbone introduces π-conjugation; dimethylamino group enhances electron donation. Studied for photoreactivity.
4-Bromo-2-(quinolin-2-yl-vinyl)phenol (QB-590) -Br (4), quinoline-vinyl (2) Extended conjugation via vinyl-quinoline group; inactive in anti-angiogenic assays.

Key Observations:

  • Lipophilicity: The heptyloxy chain in 4-Bromo-2-(heptyloxy)phenol likely confers higher logP values compared to polar analogs like 4-Bromo-2-(2-hydroxyethyl)phenol, favoring membrane permeability but reducing aqueous solubility.
  • Stability : Ether linkages (e.g., heptyloxy) are more hydrolytically stable than ester or hydroxy groups, as seen in QB-590 and hydroxyethyl derivatives .

Structural and Crystallographic Insights

  • Crystal Packing: Bromophenols with smaller substituents (e.g., -OCH₃, -CH₂CH₂OH) often exhibit hydrogen-bonded networks , whereas the heptyloxy chain in 4-Bromo-2-(heptyloxy)phenol may promote van der Waals interactions, affecting crystallinity.

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